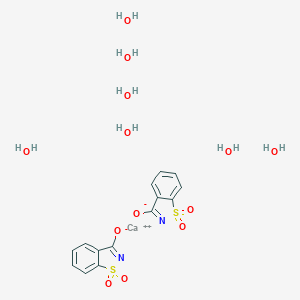
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is a chemical compound with the molecular formula C17H16INO4 . It is also known by other names such as Cbz-4-Iodo-L-Phenylalanine, Cbz-4’-iodo-L-Phe, and (2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid .
Physical And Chemical Properties Analysis
The molecular weight of “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is 425.22 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3, a measure of the compound’s lipophilicity, is 2.7 . More detailed physical and chemical properties would require additional information or analysis tools.
Wissenschaftliche Forschungsanwendungen
Enantioselective Syntheses
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid has been utilized in the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This process includes steps such as Sharpless epoxidation and hydrogenolysis for stereochemistry control and palladium-coupling for the synthesis of optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).
Radiolabeling for Metabolic Studies
This compound is instrumental in labeling L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies. The synthesis involves condensation and hydrogenation steps to effectively label the propionic acid moiety (Kurosawa & Nishioka, 1996).
Polybenzoxazine Elaboration
Phloretic acid, a derivative of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, is used as a renewable building block for polybenzoxazine. This process involves reactions like Fischer esterification and forms benzoxazine end-capped molecules suitable for a range of applications due to their thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Synthesis of Thiadiazole Derivatives
The synthesis of new compounds from this chemical has been reported, particularly the creation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds have shown strong antimicrobial activities against various microorganisms (Pund et al., 2020).
Polymer Modification
It's also involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, leading to polymers with enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
The safety and hazards of a compound are typically determined through experimental studies and are often included in its Material Safety Data Sheet (MSDS). The MSDS for “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The MSDS also provides precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFURMICGBHLW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439843 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
CAS RN |
220400-04-4 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)



![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)








